

Spectroscopic Scrutiny: A Comparative Analysis of 1,6-Dioxaspiro[4.4]nonane Diastereomers

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Compound of Interest

Compound Name: 1,6-Dioxaspiro[4.4]nonane

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A detailed spectroscopic comparison of the cis and trans diastereomers of **1,6-Dioxaspiro[4.4]nonane** reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for stereochemical assignment. This guide presents a summary of their ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols for researchers in drug discovery and chemical synthesis.

The spatial arrangement of the two tetrahydrofuran rings fused at a central spiro carbon in **1,6-Dioxaspiro[4.4]nonane** gives rise to cis and trans diastereomers. While possessing the same molecular formula ($\text{C}_7\text{H}_{12}\text{O}_2$) and mass, their different three-dimensional structures lead to unique spectroscopic fingerprints. These differences are critical for the characterization and quality control of materials in which this spiroketal motif is a key structural element.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans diastereomers of **1,6-Dioxaspiro[4.4]nonane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Protons	cis-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm	trans-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm
H2, H7	3.85 (t, J = 6.8 Hz)	3.90 (t, J = 7.0 Hz)
H3, H8	1.95 - 2.05 (m)	1.85 - 1.95 (m)
H4, H9	1.80 - 1.90 (m)	1.70 - 1.80 (m)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon	cis-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm	trans-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm
C5 (Spirocenter)	118.5	119.2
C2, C7	68.2	68.8
C3, C8	35.1	34.5
C4, C9	24.5	24.0

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

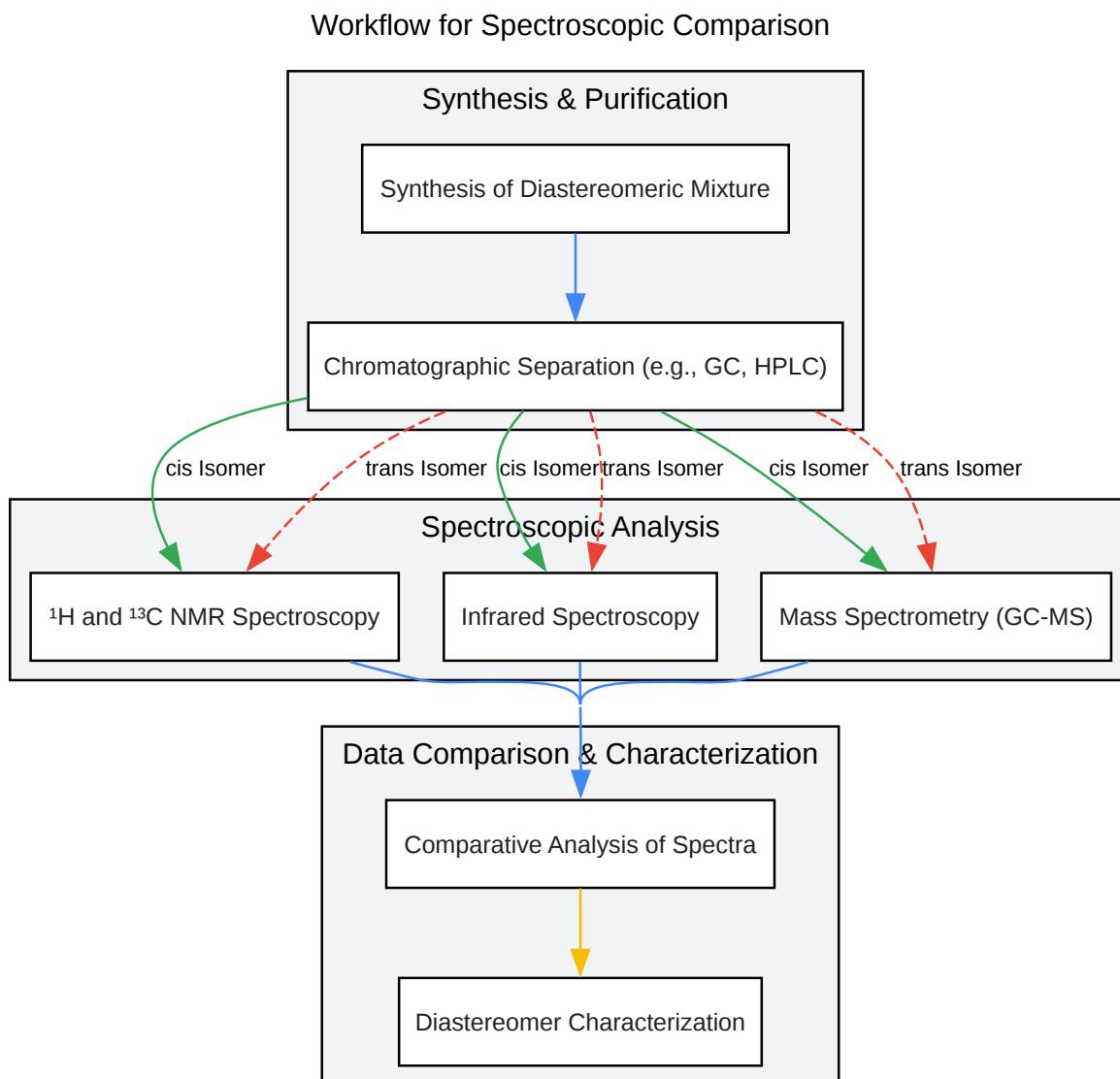
Table 3: Key IR Absorption Bands and Mass Spectrometry Fragmentation

Spectroscopic Technique	cis-1,6-Dioxaspiro[4.4]nonane	trans-1,6-Dioxaspiro[4.4]nonane
IR (cm ⁻¹)	2960 (C-H stretch), 1075 (C-O-C stretch, characteristic)	2965 (C-H stretch), 1090 (C-O-C stretch, characteristic)
MS (m/z)	128 (M ⁺), 99, 85, 71, 55, 43	128 (M ⁺), 99, 85, 71, 55, 43

The mass spectra of the two diastereomers are very similar due to identical molecular weight and fragmentation pathways. Gas chromatography coupled with mass spectrometry (GC-MS) can be used to separate the isomers, with the cis isomer typically having a slightly shorter retention time.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **1,6-Dioxaspiro[4.4]nonane** diastereomers.



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